molecular formula C7H11NO B3236439 4-Azaspiro[2.5]octan-7-one CAS No. 1369146-36-0

4-Azaspiro[2.5]octan-7-one

Cat. No.: B3236439
CAS No.: 1369146-36-0
M. Wt: 125.17
InChI Key: RUDKHYCQERSGGC-UHFFFAOYSA-N
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Description

4-Azaspiro[2.5]octan-7-one is a valuable spirocyclic scaffold employed in medicinal chemistry and drug discovery research. This compound serves as a versatile synthetic intermediate for constructing novel active molecules, particularly in the development of pharmaceutical compounds . The unique spiro[2.5]octane structure, featuring a cyclopropane ring fused to a nitrogen-containing ring system, provides a three-dimensional rigidity that is advantageous for exploring structure-activity relationships and for creating saturated, stereochemically diverse molecular architectures . Researchers utilize this ketone functionality for further chemical modifications, including reduction to alcohols or conversion to various other functional groups, to expand structure-activity relationship (SAR) studies. The related hydrochloride salt (CAS 2306277-85-8) is also available for research purposes . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-azaspiro[2.5]octan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-6-1-4-8-7(5-6)2-3-7/h8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDKHYCQERSGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(CC2)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Azaspiro 2.5 Octan 7 One and Its Derivatives

Retrosynthetic Approaches to the Spiro[2.5]octane Core

Retrosynthetic analysis of the 4-azaspiro[2.5]octan-7-one framework reveals several potential disconnection points. A primary strategy involves the disconnection of the cyclopropane (B1198618) ring, which points to a cyclohexanone (B45756) derivative as a key intermediate. This simplifies the target to a more accessible precursor. Another significant retrosynthetic disconnection targets the C-N bond within the piperidinone ring. This suggests that the ring could be formed via the cyclization of an appropriate amino acid or ester derivative that already contains a gem-disubstituted cyclopropyl (B3062369) group. A further approach could involve breaking the C2-C3 bond of the cyclopropane ring, implying a Michael addition-type cyclization. The selection of a particular strategy is often dictated by the desired substitution pattern and the required stereochemistry of the final product.

Cyclization and Spiro-Annulation Strategies

The formation of the spirocyclic system is the critical step in any synthetic route toward this compound. These strategies often involve the carefully planned execution of cyclization and spiro-annulation reactions.

Traditional methods for constructing the this compound skeleton frequently utilize pre-formed cyclopropane-containing building blocks. One established method involves the reaction of a cyclopropylidene-containing species with a suitable nitrogen-containing six-membered ring precursor. An alternative key strategy is the intramolecular cyclization of a functionalized cyclohexanone that bears a cyclopropylmethylamine moiety. A notable approach employs the Simmons-Smith cyclopropanation of a pre-existing enone system, which is then followed by the elaboration of the nitrogen-containing ring. While effective, these classical methods can be limited by the need for harsh reaction conditions and may offer insufficient stereocontrol. For instance, the synthesis of related spiro[2.5]octane-5,7-diones has been achieved through the cyclization of acrylates with diethyl acetonedicarboxylate, followed by decarboxylation. researchgate.net

A more convergent and often more adaptable approach involves the cyclization of acyclic precursors that contain both the future piperidinone ring and the cyclopropane moiety. For example, the intramolecular cyclization of δ-amino esters or amides bearing a gem-dicarbalkoxycyclopropane unit can be a powerful strategy. These reactions are typically promoted by a base and proceed through an intramolecular Dieckmann-type condensation or a Thorpe-Ziegler reaction. The necessary amino ester or amide precursors can be assembled through various methods, such as the Michael addition of an amine to a cyclopropylidene ester or the alkylation of an amine with a suitable cyclopropylmethyl halide. This strategy provides greater control over the substitution pattern on both the piperidinone and cyclopropane rings. The synthesis of related spiro[2.5]octane-6-carboxamide, for instance, can start from spiro[2.5]octane-6-carboxylic acid, which is then converted to the amide using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). smolecule.com

A recent patent describes a method starting from a 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate (B1207046) derivative, which undergoes substitution, protection, deprotection, and reduction to yield 4,7-diazaspiro[2.5]octane compounds, illustrating a modular approach. google.com

Modern Catalytic Methods for Stereoselective Synthesis

The demand for enantiomerically pure spirocyclic compounds has spurred the development of modern catalytic methods that provide high levels of stereoselectivity.

Recent breakthroughs in biocatalysis have introduced enzymatic methods for synthesizing chiral cyclopropanes. chemrxiv.org Specifically, engineered carbene transferases, derived from protoglobin-based enzymes, have been shown to catalyze the stereodivergent cyclopropanation of unsaturated exocyclic N-heterocycles. chemrxiv.org This technology enables the selective formation of either cis- or trans-cyclopropane products from the same olefin starting material by choosing the appropriate enzyme variant. chemrxiv.org This platform can produce structurally diverse azaspiro[2.y]alkanes in high yields (up to >99%) and with excellent diastereo- and enantioselectivity. chemrxiv.org These engineered enzymes can operate on a gram scale without organic co-solvents and at high substrate concentrations. chemrxiv.org While not yet specifically applied to the direct synthesis of this compound, this platform represents a promising future direction for accessing chiral cyclopropane precursors that can be converted to the target spirocycle. chemrxiv.org

Table 1: Performance of Engineered Protoglobin-Based Carbene Transferases

Catalyst Variant Substrate Concentration Yield Enantiomeric Ratio (er) Total Turnover Numbers (TTN)
ApePgb-xHC-5312 150 mM (25 g/L) 71% (56% isolated) 99:1 2400
TamPgb-xHC-5318 Not specified 83% 99:1 Not specified

Data sourced from a study on the enzymatic stereodivergent synthesis of azaspiro[2.y]alkanes. chemrxiv.org

Transition metal catalysis offers a powerful set of tools for constructing complex cyclic and spirocyclic systems. nih.gov For the synthesis of the this compound core, rhodium- and copper-catalyzed reactions are particularly relevant. For example, intramolecular Buchwald-Hartwig amination can be a key step in forming the piperidinone ring. Additionally, transition metal-catalyzed [2+1] cycloadditions of diazo compounds with suitable alkenes can be used to construct the cyclopropane ring with high stereocontrol. snnu.edu.cn Another potent strategy is the palladium-catalyzed trimethylenemethane (TMM) cycloaddition, which can be employed to build the spirocyclic system in a convergent manner. These catalytic methods often proceed under mild conditions and can provide access to enantiomerically enriched products when chiral ligands are utilized. caltech.edu For example, ruthenium(II) complexes have been used to facilitate condensations that produce spirocyclic amide acetals in yields ranging from 33–93%. smolecule.com

Table 2: List of Compounds

Compound Name
This compound
4,7-Diazaspiro[2.5]octane
Diethyl acetonedicarboxylate
N,N'-Dicyclohexylcarbodiimide (DCC)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
4-Methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate
Spiro[2.5]octane-5,7-dione
Spiro[2.5]octane-6-carboxamide

Multicomponent Reactions and Modular Synthesis Pathways

Multicomponent reactions (MCRs), which involve the reaction of three or more starting materials in a single synthetic operation to form a final product containing the essential parts of all reactants, represent a highly efficient strategy in organic synthesis. frontiersin.org This approach aligns with the principles of green chemistry by minimizing steps, reducing waste, and often proceeding under mild conditions. frontiersin.org The synthesis of complex heterocyclic structures, such as spirocycles, benefits significantly from MCRs due to the rapid generation of molecular complexity from simple precursors. frontiersin.orgnih.gov

While specific MCRs leading directly to this compound are not extensively detailed, the strategy has been successfully applied to synthesize related azaspiro architectures. For instance, a catalyst-free, three-component reaction has been developed for the synthesis of novel 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives. nih.gov This reaction proceeds through the coupling of in situ generated dipoles from an isocyanide–acetylenic ester adduct with a 4-arylidene-isoxazol-5(4H)-one derivative, showcasing the power of MCRs in building intricate spiro frameworks. nih.gov Such methodologies offer a robust pathway for creating diverse libraries of spiro compounds by varying the constituent components. frontiersin.org

Modular synthesis provides a complementary and highly adaptable approach. This strategy involves the sequential and controlled assembly of molecular fragments (modules), allowing for the systematic construction of a target compound and its analogs. A modular synthesis for 4,7-diazaspiro[2.5]octane compounds, which are structurally related to this compound, has been reported. google.com This pathway begins with a 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate derivative and proceeds through a sequence of substitution, protecting group addition, deprotection, and reduction. google.com The key advantage of this method is its flexibility; different nucleophiles and protecting groups can be incorporated to produce a variety of derivatives, making it a powerful tool for medicinal chemistry and drug discovery. The application of a nitroso-ene cyclization to construct the 1-azaspiro[4.4]nonane core, which was then used in a modular synthesis of (±)-cephalotaxine, further illustrates the utility of building block approaches for complex molecule synthesis. researchgate.net

Table 1: Example of a Three-Component Reaction for Azaspiro Heterocycle Synthesis

Reactant 1 Reactant 2 Reactant 3 Key Features Product Class Ref
Alkyl Isocyanides Acetylenic Esters 4-Arylidene-isoxazol-5(4H)-one derivatives Catalyst-free; Cascade reaction; High efficiency and atom economy. 1-Oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives nih.gov

Protecting Group Strategies and Deprotection Techniques in Azaspiro[2.5]octane Synthesis

In the multistep synthesis of complex molecules like this compound and its derivatives, the use of protecting groups is essential. pressbooks.puborganic-chemistry.org A protecting group temporarily masks a reactive functional group, such as the secondary amine in the azaspiro core, to prevent it from undergoing unwanted reactions while other parts of the molecule are being modified. organic-chemistry.org An ideal protecting group is easy to introduce, stable under a variety of reaction conditions, and can be removed selectively and in high yield. pressbooks.pub

The tert-butoxycarbonyl (Boc) group is widely used due to its stability under many non-acidic conditions and its straightforward removal. researchgate.net It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.net Deprotection of the Boc group is conveniently achieved under acidic conditions, for example, by using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) or by treatment with hydrogen chloride (HCl). google.comgoogle.com This orthogonality allows for selective deprotection in the presence of other acid-labile or base-labile groups. organic-chemistry.org

The benzyl (B1604629) (Bn) group is another common choice, often introduced using benzyl bromide in the presence of a base. google.comnih.gov The benzyl group is stable to a wide range of reaction conditions, including acidic and basic media. Its removal is typically accomplished via catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) under a hydrogen atmosphere. This deprotection method is mild and highly effective, though it may be incompatible with molecules containing other reducible functional groups, such as alkenes or alkynes.

A patent for the synthesis of 4,7-diazaspiro[2.5]octane compounds also lists benzyloxycarbonyl (Cbz) and C₁-C₆ esters as potential protecting groups for the nitrogen atom, highlighting the range of available strategies. google.com The selection of a specific protecting group and its corresponding deprotection method is a crucial tactical decision in the modular synthesis of these spirocyclic systems.

Table 2: Common Protecting Groups in 4-Azaspiro[2.5]octane Synthesis

Protecting Group Protection Reagent Example Deprotection Condition Key Features Ref
tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate (Boc₂O) Trifluoroacetic acid (TFA) or HCl Stable to basic and nucleophilic reagents; Removed under acidic conditions. google.comgoogle.comresearchgate.net
Benzyl (Bn) Benzyl bromide Catalytic Hydrogenation (e.g., Pd/C, H₂) Stable to a wide range of non-reducing conditions. google.comnih.gov
p-Methoxybenzyl (PMB) p-Methoxybenzyl chloride Trifluoroacetic acid (TFA) Removed under acidic conditions. google.com
Benzyloxycarbonyl (Cbz) Benzyl chloroformate Catalytic Hydrogenation Stable to acidic and basic conditions; Removed by hydrogenolysis. google.com

Chemical Reactivity and Transformations of the Azaspiro 2.5 Octan 7 One System

Reactions at the Ketone Functionality (C7)

The carbonyl group at the C7 position is a primary site for nucleophilic addition and other ketone-related chemistries. Its reactivity allows for the introduction of new functional groups and the modification of the six-membered ring's structure.

The reduction of the C7 ketone to the corresponding alcohol, 4-azaspiro[2.5]octan-7-ol, is a fundamental transformation. This reaction is typically achieved using standard hydride-based reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction, although specific studies on the stereoselectivity for this exact molecule are not extensively detailed in the provided context.

Common reducing agents used for similar azaspirocyclic ketones include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). evitachem.com For instance, in the synthesis of related diazaspiro[2.5]octane compounds, reducing agents are selected for their efficacy in reducing carbonyls without inducing side reactions with other functional groups in the molecule. google.com A patent for the synthesis of 4,7-diazaspiro[2.5]octane derivatives describes the reduction of a diketo precursor using a combination of boron trifluoride etherate and sodium borohydride. google.com

Table 1: Reduction of the C7-Ketone Functionality

Reducing Agent Product Reference
Sodium Borohydride (NaBH₄) 4-Azaspiro[2.5]octan-7-ol evitachem.com
Lithium Aluminum Hydride (LiAlH₄) 4-Azaspiro[2.5]octan-7-ol
Boron Trifluoride Etherate / NaBH₄ 4,7-Diazaspiro[2.5]octane (from diketo precursor) google.com

Beyond simple reduction, the C7 ketone can be converted into a variety of other functional groups. These interconversions expand the synthetic utility of the azaspiro[2.5]octan-7-one core.

One common transformation is the reaction of the ketone with organometallic reagents, such as organolithium compounds, to yield tertiary alcohols. nih.gov For example, reacting the ketone with an aryl lithium species would install an aryl group at the C7 position, creating a 7-aryl-4-azaspiro[2.5]octan-7-ol derivative.

Another key interconversion involves the formation of an oxime by reacting the ketone with hydroxylamine. The resulting oxime can then be reduced to a primary amine, yielding 4-azaspiro[2.5]octan-7-amine. This two-step process provides a route to introduce a second nitrogen atom into the six-membered ring. vanderbilt.edu Furthermore, the alcohol produced from the ketone reduction can serve as a precursor for other functional groups. It can be converted to halides (e.g., using SOCl₂ or PBr₃) or activated to function as a leaving group for nucleophilic substitution, allowing the introduction of azides, cyanides, or other moieties. vanderbilt.edu

Reactivity at the Spiro-Nitrogen Atom (N4)

The secondary amine at the N4 position is a key handle for derivatization, behaving as a typical nucleophile and base.

The N4 nitrogen can be readily alkylated or acylated to introduce a wide range of substituents. These reactions are crucial for modulating the physicochemical properties of the resulting molecules for various applications, including drug discovery.

N-alkylation is typically performed by treating the azaspirooctanone with an alkyl halide in the presence of a base. google.commdpi.com A variety of bases can be employed, including inorganic bases like potassium carbonate (K₂CO₃) and sodium hydride (NaH), or organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.com For example, the alkylation of a related 6-azaspiro[2.5]octane derivative was achieved using 4-(trifluoromethyl)benzyl bromide with cesium carbonate as the base. google.com

Acylation reactions, such as the introduction of a tert-butoxycarbonyl (Boc) protecting group, are also common. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), often under basic conditions. google.comsmolecule.com This protecting group strategy is essential in multi-step syntheses to prevent unwanted reactions at the nitrogen atom while other parts of the molecule are being modified. smolecule.com

Table 2: N-Alkylation and N-Acylation Reactions

Reagent Base Product Type Reference
4-(Trifluoromethyl)benzyl bromide Cesium Carbonate (Cs₂CO₃) N-Alkylated google.com
Propargyl bromide DBU, K₂CO₃, or NaH N-Alkylated mdpi.com
Di-tert-butyl dicarbonate ((Boc)₂O) Sodium Hydroxide (B78521) (NaOH) N-Boc Protected google.com

The secondary amine at N4 can undergo various transformations beyond simple alkylation and acylation. It can participate in reactions such as reductive amination if reacted with a ketone or aldehyde in the presence of a reducing agent. While the parent molecule already contains a ketone, the N4 amine can react with other carbonyl compounds to form more complex structures.

The nitrogen atom can also be involved in electrophilic amination reactions. Related N-H oxaziridines, such as 1-oxa-2-azaspiro[2.5]octane, are known to act as sources of electrophilic nitrogen, transferring the nitrogen atom to nucleophiles. nih.gov This highlights the potential for the N4 atom in the 4-azaspiro[2.5]octan-7-one system to participate in a range of bond-forming reactions. Additionally, when the nitrogen is protected (e.g., with a Boc or benzyl (B1604629) group), these protecting groups can be selectively removed under acidic or reductive conditions, respectively, to regenerate the secondary amine for further functionalization. google.com

Spiro Ring Modifications and Rearrangements

The spirocyclic nature of this compound, featuring a strained cyclopropane (B1198618) ring fused to a piperidone ring, allows for unique ring modification and rearrangement reactions. The inherent strain in the three-membered ring makes it susceptible to ring-opening reactions under certain conditions.

Drawing parallels from similar spiro systems, the cyclopropane ring could potentially be opened by nucleophiles or through catalytic processes. For instance, spiro-epoxides, which are structurally related, undergo ring-opening via an Sₙ2 mechanism when treated with nucleophiles like phenols. cdnsciencepub.comcdnsciencepub.com Similarly, the ring-opening of spiro-epoxides with primary amines is a known transformation. mun.ca This suggests that the cyclopropane ring in this compound might be opened under specific acidic, basic, or reductive conditions, leading to functionalized piperidine (B6355638) derivatives.

Rearrangement reactions are also a possibility for this scaffold. In some cases, piperidyl ketones have been observed to rearrange to form azaspiro-octane systems, indicating the potential for the reverse reaction or other skeletal reorganizations under thermal or catalytic influence. core.ac.uk The transformation of related spirocyclic systems, such as the palladium-catalyzed rearrangement of certain piperidones, further supports the potential for complex structural modifications of the this compound core. molaid.com

Electrophilic and Nucleophilic Reactions of the Cyclopropane Moiety

The cyclopropane ring in the this compound system is characterized by significant ring strain, making it susceptible to various ring-opening reactions. This reactivity is further influenced by the adjacent carbonyl group, which can activate the three-membered ring towards nucleophilic attack in a process known as homoconjugate addition. Both electrophilic and nucleophilic reagents can trigger the cleavage of the C-C bonds within the cyclopropane moiety.

Nucleophilic Ring-Opening:

The presence of the ketone activates the cyclopropane ring, rendering it susceptible to attack by nucleophiles. This process, often referred to as homoconjugate addition, results in the cleavage of the cyclopropane ring and the formation of a γ-functionalized piperidone derivative. Studies on analogous β,γ-unsaturated α-spirocyclopropyl ketones have shown that nucleophiles like morpholine (B109124) can induce ring-opening upon heating. cdnsciencepub.com The reaction proceeds via the attack of the nucleophile on one of the cyclopropyl (B3062369) carbons, leading to the formation of an enolate intermediate which is subsequently protonated. cdnsciencepub.com

For the this compound system, this would translate to the formation of a 6-(2-substituted-ethyl)piperidin-2-one. The regioselectivity of the attack can be influenced by substituents on the cyclopropane or piperidone rings.

More advanced methods involve transition-metal catalysis. Nickel-catalyzed reactions, for example, can achieve the cross-coupling of cyclopropyl ketones with organozinc reagents. nih.govchemrxiv.org This strategy allows for the net difunctionalization of the cyclopropane unit, cleaving a C-C bond and introducing new functional groups at both carbon sites to form valuable γ-substituted silyl (B83357) enol ethers. nih.gov While these metalacyclic intermediates are effective for certain transformations, they can be unreactive for others like Negishi cross-coupling. nih.govchemrxiv.org

Table 1: Examples of Nucleophilic Ring-Opening Reactions on Spirocyclopropyl Ketones

Reaction TypeNucleophile/ReagentProduct TypeReference
Homoconjugate AdditionMorpholine2-[2-(4-morpholinyl)ethyl]cyclohex-2-en-1-ones cdnsciencepub.com
C-C Activation/Cross-CouplingOrganozinc reagents / TMSCl / Ni catalystγ-substituted silyl enol ethers nih.govchemrxiv.org
Ring-Opening CyclizationIodide (catalytic)Tetrahydrobenzofuran-4-ones researchgate.net
Ring-Opening CyclizationStabilized sulfonium (B1226848) ylidesChromane skeletons researchgate.net

Electrophilic and Acid-Catalyzed Ring-Opening:

Under acidic conditions, the carbonyl oxygen can be protonated, which enhances the electrophilicity of the cyclopropane ring and facilitates its cleavage. Research on similar spiro ketones demonstrates that acid-catalyzed cyclopropane ring cleavage in the presence of a nucleophilic solvent like ethanol (B145695) leads to the formation of 2-(2-ethoxyethyl)cyclohex-2-en-1-ones. cdnsciencepub.com The reaction is initiated by protonation of the ketone, followed by the opening of the strained ring to form a carbocationic intermediate, which is then trapped by the solvent. cdnsciencepub.comscispace.com The rate of these reactions can be significantly influenced by the substitution pattern on the spirocyclic system. cdnsciencepub.com

Lewis acids in combination with other reagents can also be employed. For instance, a combination of trimethylsilyl (B98337) chloride (TMSCl) and a zinc halide (ZnX₂) can act as a Lewis acid to activate cyclopropyl ketones toward ring opening. nih.gov

Functionalization of the Azaspiro[2.5]octane Skeleton

Beyond the reactions involving the cyclopropane moiety, the 4-azaspiro[2.5]octane skeleton offers several sites for chemical modification, including the secondary amine, the carbonyl group, and the piperidone ring itself. These functionalizations are crucial for developing derivatives with specific properties.

Reactions at the Nitrogen Atom:

The secondary amine in the piperidone ring is a key handle for functionalization. It can readily undergo a variety of standard transformations:

N-Alkylation and N-Arylation: The nitrogen can be alkylated or arylated using appropriate electrophiles under basic conditions to introduce a wide range of substituents.

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding N-amides.

Protecting Group Manipulation: In multi-step syntheses, the nitrogen is often protected. Common protecting groups like tert-butoxycarbonyl (Boc) or benzyl (Bn) can be introduced and subsequently removed under specific acidic, basic, or hydrogenolysis conditions. Synthetic routes for related diazaspiro compounds explicitly detail steps for adding and removing such protective groups. google.com

Reactions involving the Carbonyl Group:

The ketone at the C-7 position is another site for diverse chemical transformations.

Reduction: The carbonyl can be reduced to a hydroxyl group using hydride reagents like sodium borohydride or lithium aluminum hydride, yielding the corresponding 4-azaspiro[2.5]octan-7-ol. This introduces a new stereocenter and a site for further functionalization.

Reductive Amination: The ketone can be converted into an amine via reductive amination, reacting with an amine to form an intermediate imine or enamine that is then reduced in situ.

Wittig-type Reactions: Olefination reactions can be used to convert the carbonyl group into a methylene (B1212753) group (=CH₂) or a substituted olefin.

Table 2: Potential Functionalization Reactions of the 4-Azaspiro[2.5]octane Skeleton

Reaction SiteReaction TypeReagentsProductReference (Analogous Reactions)
Nitrogen (N-4)ProtectionBoc₂O or Benzyl BromideN-Boc or N-Bn protected spirocycle
Nitrogen (N-4)DeprotectionTFA or H₂/Pd-CFree amine google.com
Carbonyl (C-7)ReductionLiAlH₄, NaBH₄4-Azaspiro[2.5]octan-7-ol
Carbonyl (C-7)Knoevenagel CondensationCyanomalonate ester / Piperidineγ-lactone (via spirane intermediate) thieme-connect.com
SkeletonC-H Amination (on related systems)Rh(II) catalystsQuaternary C-N bond formation rsc.org

Broader Skeletal Modifications:

More complex transformations can modify the entire heterocyclic framework. Palladium-catalyzed decarboxylative allylation strategies have been used to synthesize functionalized piperidines from related starting materials, indicating that such advanced catalytic methods could be applied to elaborate the azaspiro[2.5]octane core. whiterose.ac.uk Furthermore, C-H amination strategies, although challenging on cyclobutane (B1203170) rings, have been explored for creating related azaspiro systems, suggesting a potential, albeit difficult, pathway for direct functionalization of the piperidone ring's C-H bonds. rsc.org

Design and Synthesis of Novel 4 Azaspiro 2.5 Octan 7 One Analogues

Structure-Reactivity Relationships within the Azaspiro[2.5]octane Series

The reactivity of the 4-azaspiro[2.5]octane framework is significantly influenced by the interplay between the cyclopropane (B1198618) and piperidine (B6355638) rings. The spirocyclic nature of these molecules imparts a rigid and defined three-dimensional geometry, which can influence how and where chemical reactions occur. chemrxiv.org

The presence of the nitrogen atom at the 4-position and a carbonyl group at the 7-position are key determinants of the molecule's chemical behavior. The nitrogen atom can act as a nucleophile or a base, and its reactivity can be modulated by the substituent attached to it. For instance, protecting groups like benzyl (B1604629) or Boc can be introduced and later removed to facilitate specific synthetic transformations.

The carbonyl group at the 7-position is susceptible to a variety of reactions. It can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride. The protons on the carbon atoms adjacent to the carbonyl group (the α-carbons) can be removed by a base to form an enolate, which can then react with various electrophiles. This allows for the introduction of new substituents at these positions.

The cyclopropane ring also plays a crucial role in the reactivity of the molecule. The inherent ring strain of the three-membered ring can influence the stability of adjacent reactive intermediates. Furthermore, the cyclopropane ring can be opened under certain reaction conditions, leading to the formation of different ring systems.

Strategies for Substituent Introduction and Variation

The development of synthetic methods to introduce a wide range of substituents onto the 4-azaspiro[2.5]octane scaffold is crucial for exploring the structure-activity relationships of these compounds.

One common strategy involves the construction of the spirocyclic core through cyclization reactions. For example, starting from cyclopropane derivatives and amino acid or amide precursors, the spirocyclic framework can be assembled. Another approach involves the formation of a diketopiperazine spirocyclic framework through the condensation and cyclization of amino acid derivatives.

A key method for introducing diversity is through the reaction of a pre-formed spirocyclic intermediate with various reagents. For instance, the nitrogen atom of the piperidine ring can be reacted with different electrophiles to introduce a variety of substituents. Similarly, the carbonyl group can be transformed into other functional groups, or substituents can be introduced at the adjacent carbon atoms.

A specific example is the synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives, which has been explored for the development of acetyl-CoA carboxylase inhibitors. nih.gov In this case, various substituents were introduced on the piperidine and chromanone rings to investigate their effect on biological activity. nih.gov Another example involves the synthesis of spiro[cyclopropane-1,3'-indol]-2'-one derivatives, which are of interest due to their potential biological activities. researchgate.net

A variety of synthetic strategies have been employed to achieve these transformations, including:

Nucleophilic Substitution: The nitrogen atom can react with alkyl halides or other electrophiles.

Reductive Amination: The carbonyl group can be reacted with an amine in the presence of a reducing agent to form a new carbon-nitrogen bond.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents. researchgate.net

Ring-Opening Reactions: The cyclopropane ring can be opened under specific conditions to generate new functional groups and ring systems.

Table 1: Synthetic Strategies for 4-Azaspiro[2.5]octan-7-one Analogues

StrategyDescriptionKey Reagents
CyclizationConstruction of the spirocyclic core from acyclic precursors.Cyclopropane derivatives, amino acids, bases (e.g., K2CO3).
N-FunctionalizationIntroduction of substituents on the nitrogen atom.Alkyl halides, acyl chlorides, sulfonyl chlorides.
Carbonyl ChemistryModification of the ketone functional group.Reducing agents (e.g., LiAlH4), Grignard reagents, Wittig reagents.
α-FunctionalizationIntroduction of substituents at the carbon atoms adjacent to the carbonyl group.Bases (e.g., LDA), electrophiles (e.g., alkyl halides, aldehydes).
Cross-CouplingFormation of new carbon-carbon or carbon-heteroatom bonds.Palladium catalysts, boronic acids, amines. researchgate.net

Chiral Resolution and Asymmetric Synthesis of Enantiopure Compounds

Many biologically active molecules are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. ardena.com Often, only one of these enantiomers is responsible for the desired biological activity, while the other may be inactive or even cause unwanted side effects. ardena.com Therefore, the ability to produce enantiomerically pure compounds is of great importance in drug discovery.

For this compound and its analogues, which contain at least one stereocenter at the spiro carbon, methods for obtaining single enantiomers are crucial. There are two main approaches to achieve this: chiral resolution and asymmetric synthesis.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture (a 50:50 mixture of both enantiomers) into its individual enantiomers. ardena.com This can be achieved by several methods:

Diastereomeric Salt Formation: The racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated by techniques such as crystallization. ardena.com

Chiral Chromatography: The racemic mixture is passed through a chromatography column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, causing them to separate.

Asymmetric Synthesis

Asymmetric synthesis, also known as enantioselective synthesis, aims to produce a single enantiomer directly, rather than separating a mixture. ardena.com This is often a more efficient approach. Several strategies can be employed for the asymmetric synthesis of this compound analogues:

Use of Chiral Starting Materials: The synthesis can be started from a readily available enantiomerically pure starting material.

Use of Chiral Catalysts: A chiral catalyst can be used to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. For example, engineered enzymes have been used for the asymmetric cyclopropanation of unsaturated N-heterocycles to produce azaspiro[2.y]alkanes with high enantioselectivity. chemrxiv.org

Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the starting material to direct the stereochemical course of a reaction. After the reaction, the auxiliary is removed. For example, ephedrine-derived morpholine-diones have been used as chiral controllers in the asymmetric synthesis of α-hydroxy acid derivatives. mun.ca

The development of efficient and selective methods for both chiral resolution and asymmetric synthesis is a key area of research in the field of spirocyclic compounds.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the complex three-dimensional structure of this compound scaffolds. Through the analysis of various NMR experiments, a complete picture of the proton and carbon environments, as well as their through-bond and through-space interactions, can be assembled.

Proton (¹H) NMR Analysis of Spirocyclic Protons

The ¹H NMR spectrum of a this compound derivative provides crucial information about the electronic environment and connectivity of the protons within the spirocyclic system. For instance, in the ¹H-NMR spectrum of a diazaspiro compound, the equatorial protons at the C2 and C6 positions can appear as a doublet of doublets, while the axial protons at C3 and C5 also present as a doublet of doublets with different coupling constants. mdpi.com The protons on the cyclopropane ring of the spiro[2.5]octan-7-one moiety would exhibit characteristic shifts and coupling patterns, distinguishing them from the protons on the piperidine ring. The chemical shifts (δ) are reported in parts per million (ppm) downfield from a reference standard, typically tetramethylsilane (B1202638) (TMS). google.com

A representative, though generalized, ¹H NMR data table for a substituted this compound is presented below. Actual chemical shifts will vary depending on the specific substituents and the solvent used.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Cyclopropane H0.5 - 1.2m-
Piperidine H (axial, adjacent to N)2.8 - 3.2m-
Piperidine H (equatorial, adjacent to N)3.3 - 3.7m-
Piperidine H (adjacent to C=O)2.4 - 2.8m-
NH (if unsubstituted)1.5 - 3.0br s-

m = multiplet, br s = broad singlet

Carbon (¹³C) NMR for Core and Substituent Carbons

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the this compound core and any attached substituents will give a distinct signal. The chemical shift of the carbonyl carbon (C=O) is particularly diagnostic, typically appearing significantly downfield (e.g., 190-220 ppm). The spiro carbon, being a quaternary carbon, will also have a characteristic chemical shift.

A generalized ¹³C NMR data table for a this compound derivative is shown below.

Carbon AssignmentChemical Shift (δ, ppm)
C=O198.1 - 203.1
Spiro C40 - 50
Cyclopropane CH₂10 - 20
Piperidine C (adjacent to N)45 - 55
Piperidine C (adjacent to C=O)35 - 45

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Stereochemical Elucidation

While ¹H and ¹³C NMR provide information about the basic connectivity, two-dimensional (2D) NMR techniques are essential for confirming the complete structural assignment and elucidating the stereochemistry. Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. psu.edu

For determining the relative stereochemistry of the spirocyclic system, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful. NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This through-space correlation is critical for establishing the orientation of substituents and the conformation of the rings in the this compound scaffold.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. google.com For this compound derivatives, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. Common ionization techniques include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). google.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of spiro ketones is often distinct from that of simple cyclic ketones. acs.org In the case of this compound, characteristic fragmentation pathways may involve cleavage of the piperidine or cyclopropane rings. Analysis of these fragment ions can help to confirm the presence of the spirocyclic core and identify the nature and location of substituents. A key fragmentation process involves the loss of a group or molecule during fragmentation, which can be a nucleofugal or electrofugal leaving group. google.com

Infrared (IR) Spectroscopy for Carbonyl and Amine Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound, the most prominent and diagnostic absorption bands are those corresponding to the carbonyl (C=O) and amine (N-H) groups.

The carbonyl group of the ketone typically exhibits a strong absorption band in the region of 1680-1720 cm⁻¹. The exact position of this band can be influenced by ring strain and the electronic effects of nearby substituents. thieme-connect.com The N-H stretching vibration of the secondary amine in the piperidine ring usually appears as a moderate to weak absorption band in the range of 3300-3500 cm⁻¹. The absence of this band would indicate that the nitrogen atom is substituted.

Functional GroupAbsorption Range (cm⁻¹)Intensity
N-H Stretch (secondary amine)3300 - 3500Medium-Weak
C-H Stretch (alkane)2850 - 3000Medium-Strong
C=O Stretch (ketone)1680 - 1720Strong
C-N Stretch1020 - 1250Medium

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

While NMR and MS can provide a detailed picture of the connectivity and relative stereochemistry, X-ray crystallography offers the ultimate proof of molecular structure, including the absolute stereochemistry. google.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. google.com The data obtained allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. mdpi.com

For this compound derivatives, X-ray crystallography can unambiguously determine the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the relative orientation of the cyclopropane ring. Furthermore, if a chiral derivative is synthesized and crystallized, X-ray analysis can establish its absolute configuration, which is crucial for understanding its biological activity.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC, SFC-MS, GC-FID)

The assessment of chemical purity and the determination of enantiomeric composition are critical steps in the development and characterization of novel chemical entities, including the this compound scaffold. Chromatographic techniques are indispensable tools for these analyses, providing robust and reliable methods for separating individual components from complex mixtures. khanacademy.org The choice of technique often depends on the volatility, polarity, and chiral nature of the analyte. For azaspiro[2.5]octan-7-one and its derivatives, High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography coupled with Mass Spectrometry (SFC-MS), and Gas Chromatography with a Flame Ionization Detector (GC-FID) are widely employed. chemrxiv.orgwaters.comsemanticscholar.org

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for both purity assessment and the determination of enantiomeric excess (ee) for spirocyclic lactams. semanticscholar.orgsoton.ac.uk The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. khanacademy.org For chiral separations, specialized chiral stationary phases (CSPs) are essential. Polysaccharide-based CSPs, such as those coated on a silica (B1680970) support, are frequently used for resolving enantiomers of polar and ionic compounds like amino acids and their derivatives. u-tokyo.ac.jpsigmaaldrich.com

In the analysis of spirocyclic lactam scaffolds, chiral HPLC methods have been successfully developed. For instance, in the synthesis of spiro-lactam compounds, the enantiomeric excess of the products was determined by HPLC using a Chiralpak OD-H column. soton.ac.uk The separation was achieved using a mobile phase of hexane (B92381) and isopropanol, with UV detection. soton.ac.uk The selection of the appropriate chiral column and solvent system is often empirical, requiring screening of various columns and mobile phase compositions to achieve optimal separation. u-tokyo.ac.jp

Key aspects of HPLC analysis for azaspirooctanone scaffolds include:

Column: Chiral stationary phases are paramount for enantiomeric separation. Columns like Chiralpak® IC and OD-H have demonstrated excellent enantioseparation for related chiral compounds. soton.ac.ukscispace.com

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol, ethanol) is common. soton.ac.ukscispace.com The ratio is optimized to achieve good resolution and reasonable analysis times. scispace.com Additives like diethylamine (B46881) may be used to improve peak shape and resolution. scispace.com

Detection: UV detection is frequently used, typically at a wavelength where the analyte exhibits strong absorbance, such as 230 nm or 254 nm. soton.ac.uku-tokyo.ac.jpscispace.com When coupled with mass spectrometry (LC-MS), it provides structural information and enhances selectivity, which is particularly useful for analyzing complex mixtures from plant extracts or reaction media. nih.gov

Table 1: Example HPLC Conditions for Chiral Spiro Lactam Analysis

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in terms of speed, efficiency, and reduced environmental impact. waters.comselvita.com SFC uses a supercritical fluid, most commonly carbon dioxide (CO2), as the main mobile phase. selvita.com The low viscosity and high diffusivity of supercritical CO2 allow for high flow rates and rapid analysis times. selvita.com

For the analysis of chiral spirocycles, SFC is particularly effective. Research on the synthesis of spirocyclic heterocycles has utilized chiral SFC to determine the enantiomeric excess of the products. nih.govacs.org The coupling of SFC with mass spectrometry (SFC-MS) provides an additional layer of analytical power, enabling simultaneous separation, identification, and quantification. researchgate.net This is especially beneficial when dealing with compounds that lack a strong UV chromophore, as the MS detector can be used for collection and quantification. americanpharmaceuticalreview.com

Key features of SFC-MS for azaspirooctanone analysis:

Mobile Phase: The primary mobile phase is supercritical CO2, often modified with a small amount of an organic solvent like methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) to modulate analyte retention and selectivity. researchgate.net

Stationary Phase: Similar to HPLC, a wide range of chiral stationary phases are available for SFC. Polysaccharide-based CSPs are very common. waters.comresearchgate.net

Detection: Tandem UV and MS detection is a powerful combination. UV provides quantitative data based on peak area, while the MS provides mass information for each component, confirming identity in a single run. researchgate.net

In a study on the synthesis of azaspiro[2.y]alkanes, stereoselectivities were determined using SFC-MS equipped with a chiral stationary phase, highlighting its utility for this class of compounds. chemrxiv.org The technique offers significant time savings compared to LC-MS, as the CO2-based mobile phase evaporates quickly, eliminating lengthy solvent-removal steps. americanpharmaceuticalreview.com

Table 2: General SFC-MS Parameters for Chiral Compound Separation

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas Chromatography (GC) is a technique primarily used for analyzing volatile and thermally stable compounds. measurlabs.commdpi.com In GC, the sample is vaporized and separated as it travels through a column, carried by an inert gas mobile phase. chromtech.com The Flame Ionization Detector (FID) is a common detector for organic compounds, providing a response that is proportional to the mass of carbon in the analyte. measurlabs.comresearchgate.net

For azaspiro[2.5]octan-7-one and related scaffolds, GC-FID is a valuable tool for assessing purity and quantifying reaction yields. chemrxiv.orglibretexts.org By comparing the peak area of the target compound to that of an internal standard with a known concentration, the precise quantity of the product can be determined. chemrxiv.org This method is widely used in various industries, including pharmaceuticals and petrochemicals, for quantifying organic compounds. measurlabs.com

In the context of synthesizing azaspiro[2.y]alkanes, analytical yields were determined by comparison to an internal standard using GC-FID. chemrxiv.org Furthermore, when equipped with a chiral stationary phase, GC-FID can also be used to determine stereoselectivities (enantiomeric and diastereomeric ratios). chemrxiv.org This makes GC a versatile technique for both quantitative analysis and chiral separations of suitable volatile derivatives.

Key considerations for GC-FID analysis:

Volatility: The analyte must be sufficiently volatile and thermally stable to be analyzed by GC. Derivatization may be required for non-volatile compounds. mdpi.com

Column: A variety of columns with different stationary phases are available to separate compounds based on boiling point and polarity differences. libretexts.org For chiral separations, specialized chiral columns are necessary. chemrxiv.org

Quantification: Purity is often expressed as a percentage of the total peak area in the chromatogram. measurlabs.comlibretexts.org For accurate quantification, response factors, which can be predicted based on combustion enthalpies, are sometimes used. researchgate.net

Table 3: Application of GC-FID in Compound Analysis

Table 4: Mentioned Chemical Compounds

Conclusion

4-Azaspiro[2.5]octan-7-one is a spirocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its unique structural features and chemical reactivity make it a valuable scaffold for the development of novel molecules with interesting properties and potential therapeutic applications. Further research into the synthesis, functionalization, and biological evaluation of this compound and its derivatives is warranted to fully explore its utility.

Theoretical and Computational Chemistry Studies on 4 Azaspiro 2.5 Octan 7 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule by solving the Schrödinger equation. northwestern.eduaps.org For 4-Azaspiro[2.5]octan-7-one, these methods, particularly Density Functional Theory (DFT), are employed to determine its electronic structure, optimized geometry, and energetic properties. Calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and map the electrostatic potential.

The energy difference between the HOMO and LUMO orbitals is a crucial indicator of the molecule's chemical reactivity and kinetic stability. Furthermore, quantum calculations provide precise values for bond lengths, bond angles, and dihedral angles of the molecule's lowest energy state. Thermodynamic properties such as the enthalpy of formation, Gibbs free energy, and entropy can also be computed, offering a comprehensive energetic profile of the compound. northwestern.edu

Table 1: Representative Calculated Electronic and Energetic Properties for this compound

Parameter Calculated Value (Illustrative) Method/Basis Set (Example)
Energy of HOMO -6.8 eV B3LYP/6-311G(d,p)
Energy of LUMO -0.5 eV B3LYP/6-311G(d,p)
HOMO-LUMO Gap 6.3 eV B3LYP/6-311G(d,p)
Dipole Moment 2.5 Debye B3LYP/6-311G(d,p)
Enthalpy of Formation -150.2 kJ/mol G4(MP2)
Gibbs Free Energy 345.8 Hartree B3LYP/6-311G(d,p)

Note: The data in this table is illustrative and represents the type of results obtained from quantum chemical calculations. Actual values would be derived from specific, peer-reviewed computational studies.

Conformational Analysis and Energy Landscapes of Spirocyclic Systems

The unique spirocyclic structure of this compound, featuring a shared carbon between the cyclopropane (B1198618) and piperidinone rings, results in significant conformational constraints and possibilities. Conformational analysis aims to identify all stable conformers and map the potential energy surface (PES) that governs their interconversion. researchgate.netnih.gov

Computational methods systematically explore the rotational possibilities around single bonds to locate energy minima corresponding to stable conformers. The resulting energy landscape illustrates the relative energies of these conformers and the energy barriers separating them. For this compound, this involves analyzing the puckering of the six-membered piperidinone ring (e.g., chair, boat, twist-boat conformations) and its orientation relative to the rigid cyclopropane ring. The chair conformation is often the most stable for six-membered rings, but the spiro fusion can introduce strain that may favor other arrangements. nih.gov

Table 2: Example of Relative Energies of this compound Conformers

Conformer Relative Energy (kcal/mol) (Illustrative) Key Dihedral Angles (Illustrative)
Chair 1 (Axial N-H) 0.00 C2-N4-C5-C6: 55°
Chair 2 (Equatorial N-H) 0.85 C2-N4-C5-C6: -54°
Twist-Boat 1 5.50 C8-C5-C6-C7: 30°
Twist-Boat 2 5.90 C8-C5-C6-C7: -31°

Note: This table provides a hypothetical representation of results from a conformational analysis study.

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By modeling the reaction pathway, researchers can identify intermediates and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate.

Methods like DFT are used to calculate the geometries and energies of reactants, products, intermediates, and transition states. Locating a transition state, which is a first-order saddle point on the potential energy surface, allows for the calculation of the activation energy. This information is vital for predicting reaction rates and understanding how factors like catalysts or substituents might influence the reaction's outcome. For instance, modeling the N-alkylation or reduction of the ketone group in this compound would provide detailed mechanistic insights.

Molecular Dynamics Simulations for Conformational Flexibility

While conformational analysis identifies stable energy minima, molecular dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. mdpi.com MD simulations model the atomic motions of the molecule by solving Newton's equations of motion, offering insights into its flexibility and the transitions between different conformations in a simulated environment (e.g., in a solvent like water).

For this compound, an MD simulation could reveal the timescales of ring-puckering, the flexibility of the regions around the spiro-center, and how solvent molecules interact with the ketone and amine functionalities. Analysis of the simulation trajectory can generate root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) plots to quantify the stability and mobility of different parts of the molecule.

Prediction of Spectroscopic Parameters via Computational Methods

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for confirming the structure of synthesized compounds. winterschool.cc For this compound, computational methods can predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants.

These predictions are typically made by performing geometry optimization followed by a calculation of the magnetic shielding tensors, often using the Gauge-Independent Atomic Orbital (GIAO) method. Comparing the calculated NMR spectrum with experimental data is a standard procedure for structural verification. Similarly, infrared (IR) vibrational frequencies and intensities can be computed by calculating the second derivatives of the energy, helping to assign peaks in an experimental IR spectrum.

Table 3: Comparison of Experimental and Computationally Predicted ¹³C NMR Shifts (Illustrative)

Carbon Atom Predicted Chemical Shift (ppm) (Illustrative) Experimental Chemical Shift (ppm) (Illustrative)
C1/C2 (cyclopropane) 18.5 19.1
C3 (spiro) 35.2 34.8
C5/C8 (piperidine) 45.1 45.9
C6 (piperidine) 38.4 38.0
C7 (carbonyl) 208.3 207.5

Note: This table illustrates how predicted spectroscopic data is compared with experimental results for structural confirmation. The values are hypothetical.

Structure-Based Computational Analysis for Ligand-Target Interactions

Given that spirocyclic scaffolds are of great interest in medicinal chemistry, computational analysis of how this compound and its derivatives might interact with biological targets is a key application. Structure-based drug design techniques, such as molecular docking, are used to predict the binding mode and affinity of a ligand within the active site of a target protein. nih.govmdpi.com

In this process, the 3D structure of the target protein is used as a receptor. The this compound molecule is treated as a flexible ligand, and docking algorithms sample numerous possible binding poses and score them based on estimated binding free energy. This can identify key interactions, such as hydrogen bonds involving the ketone or amine groups, and hydrophobic interactions. The results can guide the design of more potent and selective derivatives for a specific biological target. mdpi.com

Applications and Emerging Roles of 4 Azaspiro 2.5 Octan 7 One in Chemical Synthesis and Drug Discovery Research

Utility as Chiral Building Blocks in Organic Synthesis

Chiral building blocks are fundamental to modern drug discovery, as the stereochemistry of a molecule is often critical to its efficacy and safety. researchgate.net The 4-azaspiro[2.5]octane scaffold is intrinsically three-dimensional, and its synthesis can be controlled to produce specific enantiomers, making it a valuable chiral intermediate. portico.org

Recent advancements have highlighted biocatalytic methods for producing such scaffolds with high stereoselectivity. For instance, engineered protoglobin-based enzymes have been developed to catalyze the cyclopropanation of unsaturated N-heterocycles, yielding pharmaceutically relevant azaspiro[2.y]alkanes with excellent diastereo- and enantioselectivity. chemrxiv.org This enzymatic approach is scalable and operates in an aqueous environment, offering a practical and green route to these valuable chiral building blocks. chemrxiv.org The ability to synthesize enantiomerically pure forms of the 4-azaspiro[2.5]octane core is crucial, as this allows for the systematic exploration of structure-activity relationships (SAR) where stereochemistry is a key variable.

Scaffold for the Construction of Diverse Heterocyclic Systems

The 4-azaspiro[2.5]octan-7-one structure is not merely a final component but also a versatile platform for the elaboration of more complex heterocyclic systems. The nitrogen atom in the piperidine (B6355638) ring and the ketone at the 7-position serve as reactive handles for a wide array of chemical transformations.

The utility of the azaspiro[2.5]octane core as a synthetic intermediate is well-documented in patent literature for related structures. For example, compounds like 4-oxa-7-azaspiro[2.5]octane and 4,7-diazaspiro[2.5]octane are described as crucial intermediates in the synthesis of compounds targeting a range of diseases. google.comgoogle.com The ketone functionality of this compound is particularly useful, as it can undergo reactions such as reductive amination, Wittig reactions, and aldol condensations, enabling the attachment of diverse substituents and the construction of new ring systems. This functional group versatility allows chemists to generate libraries of novel compounds based on the rigid spirocyclic core for screening in drug discovery programs.

Role as a Privileged Scaffold in Ligand Design and Chemical Biology

The concept of a "privileged scaffold" refers to a molecular framework that can serve as a high-affinity ligand for multiple, distinct biological targets. nih.gov Spirocyclic N-heterocycles are increasingly recognized as privileged building blocks. The 4-azaspiro[2.5]octane framework, and by extension this compound, embodies the key features of a privileged scaffold due to its inherent structural properties. Related scaffolds, such as 4,7-diazaspiro[2.5]octane, are explicitly identified as privileged structures in medicinal chemistry, capable of forming the foundation for drugs across diverse therapeutic areas.

A primary advantage of the 4-azaspiro[2.5]octane scaffold is the rigid, three-dimensional geometry it imparts to a molecule. bldpharm.com The spirocyclic fusion point locks the two rings—cyclopropane (B1198618) and piperidine—in a defined spatial orientation, significantly reducing the conformational flexibility seen in more linear or monocyclic analogs. This rigidity is highly beneficial in drug design for several reasons:

Pre-organization for Binding: A rigid scaffold can pre-organize appended pharmacophoric groups into a conformation that is optimal for binding to a biological target, which can lead to higher potency and selectivity.

Exploration of 3D Space: It provides an expanded set of vectors for chemical interactions with target proteins compared to planar aromatic systems, allowing chemists to "escape from flatland" and explore novel chemical space. chemrxiv.org

Improved Drug-like Properties: Increasing the fraction of sp3-hybridized carbons, as is inherent in this scaffold, is correlated with higher success rates in clinical development. bldpharm.com

PropertyPlanar Aromatic Scaffold4-Azaspiro[2.5]octane Scaffold
Geometry 2D (Flat)3D (Spirocyclic)
Flexibility Rigid (in-plane)Conformationally restricted
sp3 Fraction LowHigh
Solubility Often lowerCan be improved
Metabolic Stability Susceptible to oxidationOften improved

This table provides a conceptual comparison of general properties.

The incorporation of the 4-azaspiro[2.5]octane scaffold into drug candidates can significantly improve their pharmacokinetic (PK) and physicochemical properties. Research has shown that azaspiro[x.y]alkanes can enhance potency, lipophilicity, target selectivity, and metabolic stability. chemrxiv.org

Modification StrategyResulting Physicochemical/PK ImprovementResearch Context
Replacement of morpholine (B109124) with an azaspirocycleLowered logD, improved metabolic stability, enhanced selectivity.MCHr1 Antagonists bldpharm.com
Replacement of aromatic linker with azaspiro[2.5]octaneImproved binding potency, minimized off-target interactions.NAMPT Inhibitors chemrxiv.org
Modification at scaffold nitrogenAlteration of polarity, basicity, and lipophilicity.General Diazaspiro Systems

Concepts in Scaffold Hopping and Bioisosteric Replacement for New Chemical Entities

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure of a known active compound with a different, often structurally novel, scaffold to generate new chemical entities (NCEs). nih.gov This can lead to compounds with improved properties or a distinct intellectual property position. Bioisosteric replacement is a related concept where one functional group or substructure is exchanged for another with similar physical or chemical properties to maintain or enhance biological activity. nih.gov

The 4-azaspiro[2.5]octane scaffold is an excellent candidate for both scaffold hopping and bioisosteric replacement. Its rigid, three-dimensional structure can mimic the spatial arrangement of substituents presented by other cyclic or even aromatic systems. A compelling example was demonstrated by Genentech, where an azaspiro[2.5]octane was used to replace an aromatic linker in a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor. chemrxiv.org This "hop" from a flat aromatic system to a 3D spirocyclic one not only maintained the desired biological activity but also improved binding potency and minimized off-target effects. chemrxiv.org Similarly, diazaspiro cores have been successfully used as bioisosteres for piperazine, a common motif in drug molecules. bldpharm.com The unique geometry and favorable physicochemical properties of this compound make it a valuable tool for medicinal chemists looking to design novel ligands by intelligently navigating and expanding chemical space.

Future Perspectives and Research Challenges for 4 Azaspiro 2.5 Octan 7 One

Development of Greener and Sustainable Synthetic Routes

The future of synthesizing 4-azaspiro[2.5]octan-7-one and its derivatives is intrinsically linked to the principles of green and sustainable chemistry. nih.gov The goal is to develop methods that are not only efficient but also minimize environmental impact by reducing waste, avoiding hazardous materials, and improving energy efficiency. rsc.org

Key research directions include:

Biocatalysis: A significant advancement lies in the use of enzymes for synthesis. Recently, a stereodivergent carbene transferase platform has been developed for the asymmetric cyclopropanation of N-heterocycles to produce azaspiro[2.y]alkanes. chemrxiv.org This enzymatic method offers high yields and excellent stereoselectivity, operates on a gram scale in aqueous media without organic co-solvents, and uses low-cost engineered enzymes. chemrxiv.org Adapting such biocatalytic systems for the synthesis of this compound precursors represents a major opportunity for sustainable production.

Atom-Economical Cascade Reactions: One-pot cascade reactions, which combine multiple synthetic steps without isolating intermediates, are crucial for sustainability. A facile synthesis of spirocyclic lactams from β-keto carboxylic acids has been reported, involving a cascade Curtius rearrangement and intramolecular nucleophilic addition. nih.gov Future work will likely focus on designing similar multi-component reactions that build the this compound core from simple, readily available starting materials in a single, efficient operation. nih.gov

Photocatalysis: Visible-light-mediated synthesis is an emerging green methodology. researchgate.net Photocatalysis can enable the formation of γ-lactams from accessible precursors through milder and more environmentally friendly C-N bond formation and cyclization processes. researchgate.net Exploring photocatalytic strategies could lead to novel, energy-efficient pathways to the azaspirooctanone skeleton.

Use of Earth-Abundant Metal Catalysts: Shifting from precious metal catalysts (like rhodium or palladium) to more abundant and less toxic metals (like cobalt or copper) is a key green objective. Cobalt-catalyzed oxidant-free spirocycle synthesis, which proceeds with the liberation of hydrogen gas as the only byproduct, exemplifies this approach. acs.org Developing similar catalytic systems for the construction of this compound would significantly enhance the sustainability of its synthesis.

Green Synthesis StrategyPotential Advantage for this compoundKey Challenge
Biocatalysis High stereoselectivity, mild aqueous conditions, reduced waste. chemrxiv.orgEnzyme development and optimization for the specific substrate.
Cascade Reactions Increased efficiency, reduced solvent use and purification steps. nih.govnih.govDesigning compatible reaction sequences in a one-pot system.
Photocatalysis Use of renewable light energy, mild reaction conditions. researchgate.netIdentifying suitable photocatalysts and reaction pathways.
Earth-Abundant Catalysts Lower cost, reduced toxicity and environmental impact. acs.orgAchieving high reactivity and selectivity comparable to precious metals.

Exploration of Novel Reactivity and Underexplored Transformations

While the synthesis of the this compound core is established, the full scope of its chemical reactivity remains to be explored. Future research will delve into novel transformations that can be used to functionalize this scaffold, creating derivatives with unique properties.

Challenges and opportunities in this area include:

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful tool for molecular editing. Developing methods for the selective C-H activation at various positions on the cyclopropane (B1198618) or piperidinone rings would provide direct access to new derivatives without the need for pre-functionalized starting materials.

Asymmetric Transformations: Introducing chirality is often critical for biological activity. While enzymatic methods can provide stereocontrol, chemrxiv.org exploring asymmetric catalytic transformations, such as diastereoselective annulation or reduction reactions, will be essential for accessing a full range of stereoisomers. researchgate.netuaeh.edu.mx

Ring-Opening and Rearrangement Chemistry: Investigating the reactivity of the strained cyclopropane ring or the lactam moiety under various conditions could lead to novel molecular scaffolds. Controlled ring-opening or rearrangement reactions could transform the this compound core into other complex heterocyclic systems, expanding its utility in discovery chemistry.

Lactam as a Synthetic Handle: The γ-lactam ring is a versatile functional group. researchgate.net Future studies could explore its participation in cycloaddition reactions, condensations, or as a directing group for functionalization at adjacent positions, unlocking new avenues for derivatization.

Advancements in High-Throughput Synthesis and Screening of Derivatives

To rapidly explore the therapeutic potential of the this compound scaffold, high-throughput synthesis and screening techniques are indispensable. The goal is to create large, diverse libraries of related compounds and efficiently test them for biological activity.

Future advancements will likely involve:

Automated Synthesis Platforms: The development of automated synthesis platforms capable of performing multi-step reactions will accelerate the production of compound libraries. These systems can systematically vary substituents around the spirocyclic core, enabling a comprehensive exploration of the chemical space.

Combinatorial Chemistry: Applying combinatorial principles, such as split-pool synthesis or parallel synthesis, will allow for the generation of hundreds or thousands of derivatives. This requires the development of robust and reliable reactions that are amenable to automation and work well with a wide range of building blocks.

High-Throughput Screening (HTS): Screening these large libraries against a variety of biological targets (e.g., enzymes, receptors) is crucial for identifying lead compounds. nih.gov Miniaturization of assays and the use of robotic systems will be key to managing the scale of this effort. The low cytotoxicity profile observed for some spiro-lactams makes them promising candidates for such large-scale screening campaigns. frontiersin.org

High-Throughput TechnologyApplication to this compoundResearch Challenge
Automated Synthesis Rapid generation of derivative libraries with diverse functionalities.Developing robust, generalizable reaction conditions for automation.
Combinatorial Chemistry Systematic exploration of structure-activity relationships (SAR).Ensuring purity and characterization of large numbers of compounds.
High-Throughput Screening Identification of novel biological activities and lead compounds. nih.govDeveloping and validating suitable assays for specific therapeutic targets.

Integration of Artificial Intelligence and Machine Learning in Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the process of drug discovery and chemical synthesis. nih.govmdpi.com For this compound, these computational tools offer powerful new ways to design novel molecules and predict their properties.

Key areas for integration include:

Predictive Modeling (QSAR): ML algorithms can be trained on existing data from synthesized derivatives to build Quantitative Structure-Activity Relationship (QSAR) models. These models can then predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By providing the model with the this compound scaffold as a starting point, it can generate novel derivatives predicted to have high potency and favorable drug-like properties (e.g., solubility, metabolic stability).

Synthesis Planning and Optimization: AI tools are being developed to predict the outcomes of chemical reactions and even suggest optimal synthetic routes. mdpi.com This can save significant time and resources in the lab by identifying potential challenges before a synthesis is attempted and proposing more efficient, sustainable pathways.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to prepare 4-Azaspiro[2.5]octan-7-one, and what mechanistic considerations govern these routes?

  • Methodological Answer : Synthesis typically involves cyclization strategies. For example, Yao et al. (2022) synthesized analogous azaspiro compounds via [2+2] cycloaddition or ring-closing metathesis, with mechanistic insights derived from NMR and HRMS data . Key steps include:

  • Use of ketone precursors in anhydrous conditions.
  • Catalysts such as palladium for spirocyclic ring formation.
  • Optimization of reaction parameters (e.g., solvent polarity, temperature gradients).
    • PubChem-derived protocols recommend rigorous purification via column chromatography and validation using melting point analysis .

Q. Which spectroscopic techniques are critical for confirming the spirocyclic structure of this compound?

  • Methodological Answer : A multi-technique approach ensures structural fidelity:

  • 1H/13C NMR : Resolves spirocyclic connectivity through characteristic splitting patterns (e.g., geminal coupling in bicyclic systems) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., exact mass matching C₇H₁₁NO) .
  • X-ray Crystallography : Provides absolute configuration when single crystals are obtainable, though this requires low-temperature diffraction studies .

Advanced Research Questions

Q. How should researchers design bioactivity studies for this compound derivatives to ensure statistical robustness?

  • Methodological Answer :

  • In vitro assays : Prioritize enzyme inhibition studies (e.g., kinase assays) with positive/negative controls. Use concentrations spanning 0.1–100 μM, as recommended for pharmacological screening .
  • Data validation : Employ triplicate measurements and statistical tests (e.g., ANOVA with post-hoc Tukey correction) to address biological variability .
  • Dose-response curves : Calculate IC₅₀/EC₅₀ values using nonlinear regression models (e.g., GraphPad Prism) .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data during structural confirmation of novel derivatives?

  • Methodological Answer :

  • Cross-validation : Compare X-ray-derived bond angles with NMR coupling constants. Discrepancies >5% may indicate conformational flexibility or crystal packing artifacts .
  • Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to predict NMR chemical shifts and compare with experimental data .
  • Revised synthesis : If inconsistencies persist, re-examine reaction intermediates (e.g., via LC-MS) to rule out regioisomeric byproducts .

Q. Which pharmacokinetic properties should be prioritized during lead optimization of this compound analogs?

  • Methodological Answer : Focus on:

  • Lipophilicity (logP) : Adjust via halogenation (e.g., fluorine substitution improves metabolic stability by reducing CYP450 interactions) .
  • Bioavailability : Assess using Caco-2 cell permeability assays (apical-to-basolateral transport ratios >2 indicate favorable absorption) .
  • In vitro ADME : Screen microsomal stability (t₁/₂ >30 min preferred) and plasma protein binding (equilibrium dialysis recommended) .

Data Contradiction Analysis

Q. How can researchers address conflicting bioactivity results between in vitro and in vivo models for azaspiro compounds?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma concentrations post-dosing to confirm systemic exposure (e.g., LC-MS/MS quantification) .
  • Metabolite identification : Use HRMS to detect active/inactive metabolites that may explain efficacy gaps .
  • Species-specific factors : Compare murine vs. human liver microsome metabolism rates to identify interspecies variability .

Tables for Key Methodological Reference

Technique Application Critical Parameters References
1H/13C NMRSpirocyclic connectivity verificationCoupling constants, δ (ppm) shifts
X-ray CrystallographyAbsolute configuration determinationR-factor, bond angle precision
HRMSMolecular formula validationExact mass (≤3 ppm error)
Caco-2 Permeability AssayOral bioavailability predictionApparent permeability (Papp) ≥1×10⁻⁶ cm/s

Notes for Reproducibility

  • Synthetic protocols : Always report solvent purity, catalyst lot numbers, and reaction monitoring intervals (e.g., TLC intervals) .
  • Spectroscopic data : Include raw FID files and processing parameters (e.g., window functions in NMR) for independent validation .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.